molecular formula C14H18FNO3 B2438970 Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate CAS No. 1207894-51-6

Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate

Cat. No. B2438970
CAS RN: 1207894-51-6
M. Wt: 267.3
InChI Key: ZFXAFWWDMGQIKP-UHFFFAOYSA-N
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Description

Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate, also known as MAFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MAFP is a reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. In

Scientific Research Applications

Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy

Boronic acids and their esters, including Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate, have garnered attention for drug design and delivery. Specifically, they serve as potential boron-carriers for neutron capture therapy. However, these compounds exhibit marginal stability in water. Hydrolysis of certain phenylboronic pinacol esters occurs, with kinetics influenced by substituents in the aromatic ring. Notably, the pH significantly accelerates the reaction at physiological levels .

Fluorination Strategies in Organic Synthesis

Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate contains a fluorine atom, making it relevant in the context of fluorination strategies. Researchers have developed efficient protocols for selective electrophilic di- and monofluorinations. These reactions enable the synthesis of fluorinated quinazolin(thi)ones from readily available starting materials, including 2-aminoacetophenones .

properties

IUPAC Name

propan-2-yl 2-acetamido-3-(4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)19-14(18)13(16-10(3)17)8-11-4-6-12(15)7-5-11/h4-7,9,13H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXAFWWDMGQIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-(acetylamino)-3-(4-fluorophenyl)propanoate

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